molecular formula C20H20N4 B14242844 3,3'-[(4-{(E)-[(2-Methylphenyl)imino]methyl}phenyl)azanediyl]dipropanenitrile CAS No. 500021-44-3

3,3'-[(4-{(E)-[(2-Methylphenyl)imino]methyl}phenyl)azanediyl]dipropanenitrile

Cat. No.: B14242844
CAS No.: 500021-44-3
M. Wt: 316.4 g/mol
InChI Key: XSDYIGSEOXJRLI-UHFFFAOYSA-N
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Description

3,3’-[(4-{(E)-[(2-Methylphenyl)imino]methyl}phenyl)azanediyl]dipropanenitrile is a chemical compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-[(4-{(E)-[(2-Methylphenyl)imino]methyl}phenyl)azanediyl]dipropanenitrile typically involves the condensation reaction between an aldehyde and an amine. In this case, the reaction between 4-aminobenzonitrile and 2-methylbenzaldehyde under acidic or basic conditions can yield the desired Schiff base. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate advanced purification techniques such as chromatography and distillation to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3,3’-[(4-{(E)-[(2-Methylphenyl)imino]methyl}phenyl)azanediyl]dipropanenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid under controlled conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Amines derived from the reduction of the imine group.

    Substitution: Substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

3,3’-[(4-{(E)-[(2-Methylphenyl)imino]methyl}phenyl)azanediyl]dipropanenitrile has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its bioactive properties.

    Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 3,3’-[(4-{(E)-[(2-Methylphenyl)imino]methyl}phenyl)azanediyl]dipropanenitrile involves its interaction with molecular targets such as enzymes and receptors. The imine group can form reversible covalent bonds with nucleophilic sites in biological molecules, leading to modulation of their activity. This interaction can affect various biochemical pathways, contributing to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-{(E)-[(2-Hydroxyphenyl)imino]methyl}phenol: Another Schiff base with similar structural features.

    2-Methoxy-4-{(E)-[(4-methoxyphenyl)imino]methyl}phenol: A related compound with methoxy substituents.

Uniqueness

3,3’-[(4-{(E)-[(2-Methylphenyl)imino]methyl}phenyl)azanediyl]dipropanenitrile is unique due to its specific substitution pattern and the presence of nitrile groups, which can influence its reactivity and potential applications. The combination of these structural features makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

500021-44-3

Molecular Formula

C20H20N4

Molecular Weight

316.4 g/mol

IUPAC Name

3-[N-(2-cyanoethyl)-4-[(2-methylphenyl)iminomethyl]anilino]propanenitrile

InChI

InChI=1S/C20H20N4/c1-17-6-2-3-7-20(17)23-16-18-8-10-19(11-9-18)24(14-4-12-21)15-5-13-22/h2-3,6-11,16H,4-5,14-15H2,1H3

InChI Key

XSDYIGSEOXJRLI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N=CC2=CC=C(C=C2)N(CCC#N)CCC#N

Origin of Product

United States

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